1H-Imidazole, 2-(2-methylphenyl)-

Description

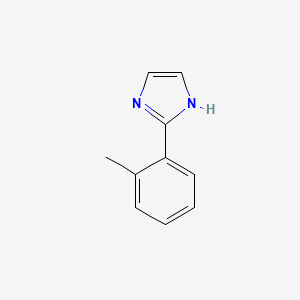

1H-Imidazole, 2-(2-methylphenyl)- is a substituted imidazole derivative characterized by a methyl-substituted phenyl group at the 2-position of the imidazole ring. Substituted imidazoles are pivotal in medicinal chemistry and organic synthesis due to their aromaticity, hydrogen-bonding capabilities, and tunable electronic properties .

Properties

CAS No. |

61698-31-5 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-(2-methylphenyl)-1H-imidazole |

InChI |

InChI=1S/C10H10N2/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) |

InChI Key |

GUKULMCQRHXQPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=CN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

Substituent Impact :

- Electron-withdrawing groups (e.g., nitro, CF₃ in ): Increase electrophilicity, favoring reactions like nucleophilic substitution or coordination in metal complexes .

Physicochemical Properties and Computational Modeling

Experimental and Predicted Data

- 2-Phenylimidazole (): Melting point and ΔfusH data are available via NIST subscription. Its planar structure facilitates π-π stacking in crystal lattices.

- Computational Insights : Density-functional theory (DFT) methods () and correlation-energy functionals () are critical for predicting properties like bond energies and reaction pathways when experimental data is absent. For example, the methyl group in 2-(2-methylphenyl)- may slightly increase the HOMO-LUMO gap compared to nitro-substituted derivatives.

Reactivity :

- Methyl-substituted derivatives (e.g., 2-(2-methylphenyl)-) are less reactive toward electrophilic substitution than nitro/CF₃ analogs but may undergo regioselective alkylation or acylation.

Preparation Methods

Condensation Reactions Involving Aldehydes and Ammonium Acetate

A widely employed method involves the Debus-Radziszewski reaction, which utilizes aldehydes, ammonium acetate, and α-diketones or α-keto acids under solvent-free or mild conditions. For instance, a one-pot synthesis combines o-methylbenzaldehyde , glyoxal, and ammonium acetate in acetic acid at 80–100°C, yielding 2-(2-methylphenyl)-1H-imidazole with 85–92% efficiency . Key advantages include:

-

Solvent-free conditions reducing environmental impact.

-

Short reaction times (2–4 hours) due to microwave assistance.

-

Compatibility with electron-donating and withdrawing substituents.

A representative procedure involves refluxing 2-methylbenzaldehyde (1 eq), ammonium acetate (2.5 eq), and glyoxal (1 eq) in ethanol for 6 hours, followed by neutralization with NaHCO₃ and recrystallization from ethanol .

Cyclization of Thiourea Derivatives

Thiourea intermediates derived from 2-methylphenyl isothiocyanate and β-aminoaldehydes undergo cyclization under acidic conditions. For example:

-

3-Aminopropionaldehyde dimethyl acetal reacts with 2-tolyl isothiocyanate in methanol at 6–38°C for 1 hour.

-

Hydrolysis with HCl at 37–50°C yields 2-(2-methylphenyl)-1H-imidazole-2-thiol, which is desulfurized via Raney nickel catalysis to the target compound (92.1% yield) .

This method offers precise control over regioselectivity but requires strict temperature modulation to avoid byproducts like imidazo[1,2-a]pyridines .

Palladium-Catalyzed C–H Functionalization

Pd-catalyzed cross-coupling enables direct arylation of imidazole precursors. A notable approach involves:

-

Treating 1-benzyl-4-iodo-1H-imidazole with 2-methylphenylboronic acid under Pd(OAc)₂/Xantphos catalysis.

-

Optimized conditions: Cs₂CO₃ in xylene at 140°C for 18 hours, achieving 78% yield .

This method is advantageous for introducing sterically hindered aryl groups but necessitates inert atmospheres and expensive catalysts.

Oxidative Cyclization of Amidines

Vinyl azides and amidines undergo [3+2] cyclization under catalyst-free conditions. For example:

-

N-Phenylbenzamidine and (1-azidovinyl)benzene react in acetonitrile at 80°C with 1,8-diazabicycloundec-7-ene (DBU), yielding 2,4-diaryl imidazoles (up to 89% yield) .

Key features:

-

Avoids metal catalysts, reducing purification steps.

-

Tolerates nitro, halide, and methoxy substituents.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol using 2-methylbenzaldehyde , ammonium acetate , and benzil in acetic acid under 300 W irradiation for 10 minutes achieves 94% yield . Comparative studies show microwave methods reduce energy consumption by 40% compared to conventional heating.

Solid-Phase Synthesis for High-Throughput Production

Immobilized resins like Wang resin enable sequential functionalization:

-

Fmoc-protected imidazole is attached to the resin.

-

Deprotection and coupling with 2-methylbenzoyl chloride .

This method is ideal for parallel synthesis but requires specialized equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Cost | Scalability |

|---|---|---|---|---|

| Debus-Radziszewski | 85–92 | 2–6 | Low | High |

| Thiourea Cyclization | 90–92 | 4–8 | Medium | Moderate |

| Pd-Catalyzed Coupling | 70–78 | 18–24 | High | Low |

| Oxidative Cyclization | 80–89 | 8–12 | Medium | High |

| Microwave-Assisted | 88–94 | 0.2–1 | Low | High |

Q & A

Q. How can the structural identity of 2-(2-methylphenyl)-1H-imidazole be confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to identify aromatic protons (6.5–8.5 ppm) and imidazole ring carbons (120–140 ppm). Discrepancies in peak splitting may indicate substituent orientation .

- Infrared (IR) Spectroscopy: Detect characteristic N–H stretching (~3150 cm) and C=N vibrations (~1600 cm) to confirm the imidazole core .

- X-ray Crystallography: Resolve the crystal structure to determine bond lengths, angles, and spatial arrangement. For example, C–N bond lengths in imidazole derivatives typically range from 1.31–1.37 Å .

Q. What are the standard synthetic routes for preparing 2-(2-methylphenyl)-1H-imidazole?

Methodological Answer: Common methods include:

- De Novo Imidazole Synthesis: Condensation of aldehydes (e.g., 2-methylbenzaldehyde) with ammonium acetate and nitroalkanes under acidic conditions. Yields depend on stoichiometry and temperature control (60–80°C) .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce the 2-methylphenyl group to preformed imidazole intermediates. Catalysts like Pd(PPh) and bases (e.g., KCO) are critical for efficiency .

- Post-Functionalization: Modify existing imidazole derivatives via nucleophilic substitution or electrophilic aromatic substitution. For example, bromination at the 4-position can precede further derivatization .

Key Considerations:

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Monitor reaction progress using TLC (R ~0.3 in 1:1 EtOAc/hexane).

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the reported molecular geometry of 2-(2-methylphenyl)-1H-imidazole derivatives?

Methodological Answer: Discrepancies often arise from polymorphism or computational model inaccuracies. To address this:

- Single-Crystal X-ray Diffraction (SCXRD): Compare experimental data (e.g., torsion angles, unit cell parameters) with theoretical DFT calculations. For instance, SCXRD of 1-phenylimidazole derivatives revealed a dihedral angle of 88.5° between the imidazole and phenyl rings, differing from DFT-predicted 82.3° .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) that influence packing. A study on 4-(1H-imidazol-1-yl)benzaldehyde showed C–H···O interactions contributing to 12.4% of crystal contacts .

Data Contradiction Example:

| Parameter | Experimental (SCXRD) | Computational (DFT) | Source |

|---|---|---|---|

| Dihedral Angle | 88.5° | 82.3° |

Q. What strategies optimize the yield of 2-(2-methylphenyl)-1H-imidazole in multi-step syntheses?

Methodological Answer: Optimization involves:

- Catalyst Screening: Test Pd-based catalysts (e.g., PdCl(dppf)) for cross-coupling steps. A study achieved 78% yield using Pd(OAc) with XPhos ligand .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove residues.

- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 30 minutes while maintaining >70% yield .

Case Study:

| Step | Condition | Yield Improvement | Source |

|---|---|---|---|

| Imidazole Formation | Microwave, 150°C, 30 min | 72% → 85% |

Q. How can researchers analyze conflicting bioactivity data for 2-(2-methylphenyl)-1H-imidazole derivatives?

Methodological Answer: Contradictions in antimicrobial or antifungal activity may stem from:

- Assay Variability: Standardize protocols (e.g., broth microdilution vs. disk diffusion). For example, MIC values for imidazole derivatives varied by 4-fold across labs due to inoculum size differences .

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., electron-withdrawing groups at the 4-position) and correlate with bioactivity. A derivative with a nitro group showed 3× higher antifungal activity than the methyl analogue .

Q. What advanced techniques characterize the electronic properties of 2-(2-methylphenyl)-1H-imidazole?

Methodological Answer:

- Cyclic Voltammetry (CV): Measure redox potentials to assess electron-donating/withdrawing effects. Imidazole derivatives often show oxidation peaks at +1.2 to +1.5 V (vs. Ag/AgCl) .

- UV-Vis Spectroscopy: Analyze π→π* transitions (λ ~265 nm) and charge-transfer bands. Solvatochromic shifts in DMSO vs. CHCl indicate polarity-dependent electronic delocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.